6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
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Overview
Description
6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure
Scientific Research Applications
6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrazolo[3,4-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It is synthesized by the reaction of the corresponding 7-hydroxy derivatives with nucleophiles . This suggests that it might interact with its targets through a similar mechanism.
Biochemical Pathways
Fgfr signaling pathway, which is a potential target of similar compounds, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-substituted pyridine derivatives with suitable reagents to form the desired pyrrolo[3,4-b]pyridine ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: This compound shares a similar core structure but with a benzyl group instead of an ethyl group.
6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Another related compound with a hydroxy group.
Uniqueness
6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-ethyl-5H-pyrrolo[3,4-b]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-6-7-4-3-5-10-8(7)9(11)12/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNVGEXAGFCECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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